molecular formula C12H21NO4 B2762147 (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate CAS No. 161108-80-1

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate

Cat. No. B2762147
CAS RN: 161108-80-1
M. Wt: 243.303
InChI Key: YNNKALSAEGQYQS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in a variety of research fields. This molecule is a derivative of pyrrolidine-2-carboxylate, which is a common building block for the synthesis of a variety of compounds. This molecule has been studied for its ability to act as a catalyst for a variety of reactions, as well as for its potential use as a drug delivery vehicle.

Scientific Research Applications

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate has been studied for its potential use in a variety of scientific research applications. This molecule has been studied for its ability to act as a catalyst for a variety of reactions, such as the hydrolysis of esters and the hydrolysis of amides. This molecule has also been studied for its potential use as a drug delivery vehicle, due to its ability to form stable complexes with a variety of drugs. Additionally, this molecule has been studied for its potential use as a prodrug, due to its ability to be metabolized into active drugs.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is still being studied. However, it is known that this molecule is able to act as a catalyst for a variety of reactions due to its ability to form stable complexes with a variety of substrates. Additionally, this molecule is able to form stable complexes with a variety of drugs, which allows it to act as a drug delivery vehicle. Finally, this molecule is able to be metabolized into active drugs, which allows it to act as a prodrug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is known that this molecule is able to act as a catalyst for a variety of reactions, which could potentially lead to a variety of biochemical and physiological effects. Additionally, this molecule is able to form stable complexes with a variety of drugs, which could potentially lead to a variety of biochemical and physiological effects. Finally, this molecule is able to be metabolized into active drugs, which could potentially lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate for use in laboratory experiments include its ability to act as a catalyst for a variety of reactions, its ability to form stable complexes with a variety of drugs, and its ability to be metabolized into active drugs. The limitations of this molecule for use in laboratory experiments include its potential toxicity and its potential to interact with other molecules.

Future Directions

The potential future directions for (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate include further research into its mechanism of action, its potential toxicity, its potential interactions with other molecules, its potential applications as a drug delivery vehicle, its potential applications as a prodrug, and its potential applications in a variety of other research fields. Additionally, further research into the synthesis of this molecule could lead to improved methods for its production.

Synthesis Methods

(S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate can be synthesized using a variety of methods, including a two-step synthesis process. The first step involves the reaction of pyrrolidine-2-carboxylic acid with an excess of tert-butyl alcohol in the presence of an acid catalyst. This reaction produces a tert-butyl ester of pyrrolidine-2-carboxylic acid. The second step involves the reaction of the tert-butyl ester with 2-methoxy-2-oxoethyl chloride in the presence of a base catalyst. This reaction produces this compound.

properties

IUPAC Name

tert-butyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)9-6-5-7-13(9)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNKALSAEGQYQS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.